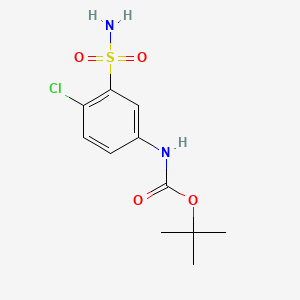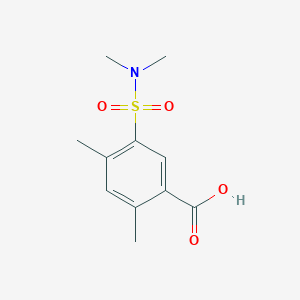![molecular formula C10H20ClNO2 B13584149 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves the reaction of ethylamine with a suitable diol under acidic conditions. The reaction proceeds through a cyclization process, forming the spiro structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to bind to enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane
- 2,4-Dioxa-2,4-azaspiro[5.5]undecane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its specific spiro structure and the presence of both ethyl and hydrochloride groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-9-6-11-7-10(13-9)4-3-5-12-8-10;/h9,11H,2-8H2,1H3;1H |
InChI-Schlüssel |
LMVNTXYKKPJZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC2(O1)CCCOC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)



![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)





![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
